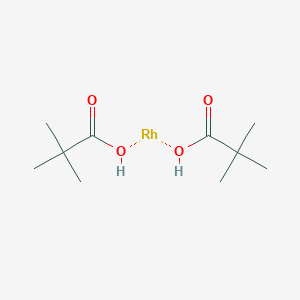![molecular formula C21H17NO2S B12344567 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12344567.png)
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of furan, thiophene, and naphthalene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a naphthalene derivative.
-
Step 1: Synthesis of Furan and Thiophene Intermediates
- Furan can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
- Thiophene can be synthesized using the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
-
Step 2: Coupling Reactions
- The furan and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired heterocyclic structure.
-
Step 3: Acetylation
- The final step involves the acetylation of the coupled product with naphthalene-1-yl acetic acid in the presence of a suitable catalyst, such as acetic anhydride, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring
Reduction: Formation of reduced derivatives with hydrogenated rings
Substitution: Formation of halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring structure.
Furan Derivatives: Compounds like furfural and 2,5-dimethylfuran share the furan ring structure.
Naphthalene Derivatives: Compounds like naphthalene-1-yl acetic acid and 1-naphthol share the naphthalene ring structure.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide is unique due to its combination of furan, thiophene, and naphthalene moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H17NO2S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17NO2S/c23-21(11-16-6-3-5-15-4-1-2-7-20(15)16)22-12-19-10-18(14-25-19)17-8-9-24-13-17/h1-10,13-14H,11-12H2,(H,22,23) |
InChI-Schlüssel |
ZLOMYNIWVSHVIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CS3)C4=COC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


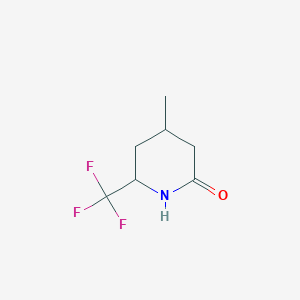
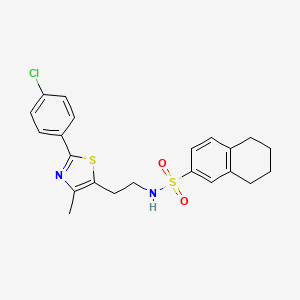
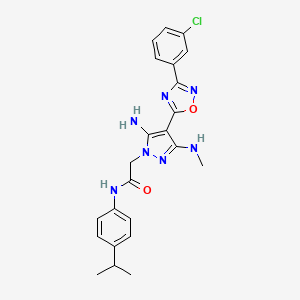
![N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12344495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
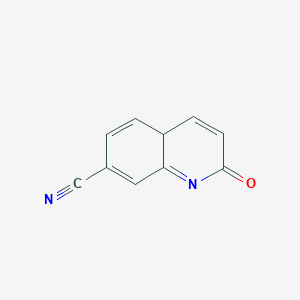
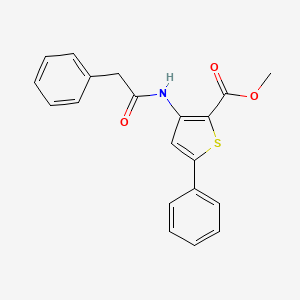
![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)

